Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-
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Overview
Description
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- typically involves the reaction of formamide with a chiral alcohol, such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of formamides generally involves the carbonylation of ammonia or the aminolysis of esters. For this specific compound, the process may include additional steps to introduce the chiral centers and the phenylethyl group, ensuring the correct stereochemistry is achieved .
Chemical Reactions Analysis
Types of Reactions: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the formamide group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar properties but lacks the chiral centers and phenylethyl group.
N-Methylformamide (NMF): Another formamide derivative used in industrial applications but with different functional groups.
Uniqueness: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is unique due to its chiral centers and the presence of a phenylethyl group, which imparts specific chemical and biological properties not found in simpler formamides .
Properties
CAS No. |
81626-21-3 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m1/s1 |
InChI Key |
QFNZWJWWABAZNV-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC=O |
Origin of Product |
United States |
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